molecular formula C17H14ClN3O5 B3121282 ethyl 2-{[2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazol-1-yl]oxy}acetate CAS No. 282523-05-1

ethyl 2-{[2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazol-1-yl]oxy}acetate

Cat. No.: B3121282
CAS No.: 282523-05-1
M. Wt: 375.8 g/mol
InChI Key: RWVMZLHWQJUDQV-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
Ethyl 2-{[2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazol-1-yl]oxy}acetate (CAS: 282523-05-1; alternative CAS numbers reported as 6004-90-6 and 1062649-08-4 in conflicting sources ) is a benzimidazole derivative with the molecular formula C₁₇H₁₄ClN₃O₅ (molecular weight: 375.77 g/mol) . Its structure features:

  • A benzimidazole core substituted with a 4-chlorophenyl group at position 2 and a nitro group at position 4.
  • An ethoxyacetate side chain linked via an oxygen atom at position 1 of the benzimidazole ring.

Properties

IUPAC Name

ethyl 2-[2-(4-chlorophenyl)-6-nitrobenzimidazol-1-yl]oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O5/c1-2-25-16(22)10-26-20-15-9-13(21(23)24)7-8-14(15)19-17(20)11-3-5-12(18)6-4-11/h3-9H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWVMZLHWQJUDQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CON1C2=C(C=CC(=C2)[N+](=O)[O-])N=C1C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801156527
Record name Ethyl 2-[[2-(4-chlorophenyl)-6-nitro-1H-benzimidazol-1-yl]oxy]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801156527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

282523-05-1
Record name Ethyl 2-[[2-(4-chlorophenyl)-6-nitro-1H-benzimidazol-1-yl]oxy]acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=282523-05-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-[[2-(4-chlorophenyl)-6-nitro-1H-benzimidazol-1-yl]oxy]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801156527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazol-1-yl]oxy}acetate typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with 4-chlorobenzoic acid in the presence of a dehydrating agent such as polyphosphoric acid.

    Nitration: The benzimidazole derivative is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 6-position.

    Esterification: The final step involves the esterification of the benzimidazole derivative with ethyl chloroacetate in the presence of a base such as potassium carbonate to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazol-1-yl]oxy}acetate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom on the phenyl ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Amines or thiols, base (e.g., sodium hydroxide).

    Hydrolysis: Hydrochloric acid or sodium hydroxide.

Major Products Formed

    Reduction: Ethyl 2-{[2-(4-aminophenyl)-6-amino-1H-1,3-benzimidazol-1-yl]oxy}acetate.

    Substitution: Ethyl 2-{[2-(4-substituted phenyl)-6-nitro-1H-1,3-benzimidazol-1-yl]oxy}acetate.

    Hydrolysis: 2-{[2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazol-1-yl]oxy}acetic acid.

Scientific Research Applications

Ethyl 2-{[2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazol-1-yl]oxy}acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex benzimidazole derivatives.

    Biology: Investigated for its potential antimicrobial and antiviral activities.

    Medicine: Explored for its anticancer properties and potential use in drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-{[2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazol-1-yl]oxy}acetate involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The benzimidazole core can bind to specific enzymes or receptors, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Modifications and Their Impacts

The compound’s analogs differ in substituents on the benzimidazole core or the ester side chain. Below is a comparative analysis based on available

Table 1: Structural and Functional Comparison
Compound Name (CAS) Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Activity
Target Compound (282523-05-1) 2-(4-chlorophenyl), 6-nitro, ethoxyacetate C₁₇H₁₄ClN₃O₅ 375.77 Potential sirtuin inhibition (inferred from imidazole analogs) ; pesticidal ester functionality
Ethyl 2-[(6-nitro-2-phenyl-1H-benzimidazol-1-yl)oxy]propanoate (303148-99-4) 2-phenyl, 6-nitro, propanoate ester C₁₈H₁₇N₃O₅ 355.3 Higher lipophilicity (XLogP3 = 4) due to phenyl substitution; reduced polarity compared to chlorophenyl analog
Ethyl 2-{[2-(3-chlorophenyl)-6-nitro-1H-benzimidazol-1-yl]oxy}acetate (303149-22-6) 2-(3-chlorophenyl), 6-nitro, ethoxyacetate C₁₇H₁₄ClN₃O₅ 375.77 Meta-chloro substitution may alter binding affinity in biological targets vs. para-chloro isomer
Ethyl 2-([6-chloro-2-(4-methylphenyl)-1H-benzimidazol-1-yl]oxy)propanoate (282523-55-1) 6-chloro, 2-(4-methylphenyl), propanoate ester C₁₉H₁₉ClN₂O₃ 358.82 Chloro and methyl groups enhance steric bulk, potentially affecting solubility

Discrepancies and Limitations

  • CAS Number Conflicts : The target compound is listed under multiple CAS numbers (282523-05-1, 6004-90-6, 1062649-08-4), possibly due to registry errors or isomer variations .
  • Lack of Direct Bioactivity Data : Most evidence focuses on analogs, necessitating further experimental validation for the target compound.

Biological Activity

Ethyl 2-{[2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazol-1-yl]oxy}acetate (CAS: 282523-05-1) is a compound of significant interest due to its potential biological activities. This article delves into the various studies and findings regarding its biological properties, including antibacterial, antitumor, and anti-inflammatory activities.

Molecular Formula : C18H16ClN3O5
Molecular Weight : 389.79 g/mol
IUPAC Name : this compound
Purity : Typically ≥95%

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of benzimidazole derivatives, including this compound. In vitro assays demonstrated that this compound exhibits considerable antibacterial activity against various strains of bacteria. For instance, a study indicated that compounds with similar structural features showed promising results against Gram-positive and Gram-negative bacteria, suggesting a potential role in developing new antibacterial agents .

Antitumor Activity

The antitumor activity of this compound has been evaluated through various cell line studies. The compound was found to exhibit significant cytotoxic effects in both two-dimensional (2D) and three-dimensional (3D) cultures. Notably, the IC50 values for certain cancer cell lines were reported as follows:

Cell Line IC50 (μM)
HCC8276.26 ± 0.33
NCI-H3586.48 ± 0.11

These results indicate that this compound could be a candidate for further development as an antitumor agent due to its effectiveness at low concentrations .

Anti-inflammatory Activity

The anti-inflammatory properties of benzimidazole derivatives have also been investigated. This compound was assessed for its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. Preliminary screening revealed that several derivatives exhibited significant inhibition of COX activity, suggesting a potential therapeutic application in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have explored the biological activities of benzimidazole derivatives:

  • Study on Antibacterial Effects : A comparative analysis demonstrated that this compound showed superior antibacterial properties compared to standard antibiotics in certain assays .
  • Antitumor Efficacy Assessment : In a study focusing on tumor cell lines, the compound exhibited a dose-dependent response in inhibiting cell proliferation, with enhanced efficacy observed in 2D assays compared to 3D models .
  • Inflammation Inhibition Study : The compound's ability to inhibit COX enzymes was quantified using IC50 values, indicating its potential as an anti-inflammatory agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 2-{[2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazol-1-yl]oxy}acetate
Reactant of Route 2
ethyl 2-{[2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazol-1-yl]oxy}acetate

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